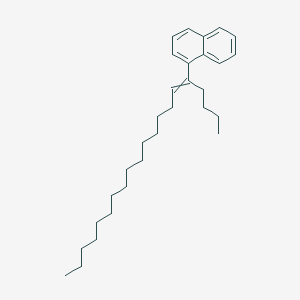

1-(Icos-5-EN-5-YL)naphthalene

Beschreibung

1-(Icos-5-EN-5-YL)naphthalene is a naphthalene derivative substituted at the 1-position with a 20-carbon alkenyl chain (icos-5-en-5-yl group). The compound’s structure consists of a naphthalene core linked to a long hydrophobic chain containing a double bond at the fifth carbon (C5). This structural configuration imparts unique physicochemical properties, distinguishing it from simpler naphthalene derivatives like methylnaphthalenes or hydroxylated analogs.

Eigenschaften

CAS-Nummer |

573999-45-8 |

|---|---|

Molekularformel |

C30H46 |

Molekulargewicht |

406.7 g/mol |

IUPAC-Name |

1-icos-5-en-5-ylnaphthalene |

InChI |

InChI=1S/C30H46/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-22-27(21-6-4-2)30-26-20-24-28-23-18-19-25-29(28)30/h18-20,22-26H,3-17,21H2,1-2H3 |

InChI-Schlüssel |

WVNIKGCWCABTHK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCC=C(CCCC)C1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Icos-5-EN-5-YL)naphthalene typically involves the alkylation of naphthalene with an appropriate long-chain alkyl halide. The reaction is often carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

- Naphthalene is dissolved in a suitable solvent, such as dichloromethane.

- The alkyl halide (e.g., 1-bromoicos-5-ene) is added to the solution.

- Aluminum chloride is added to catalyze the reaction.

- The mixture is stirred at a controlled temperature until the reaction is complete.

- The product is then isolated and purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of 1-(Icos-5-EN-5-YL)naphthalene can be scaled up using continuous-flow synthesis techniques. This method involves the use of microreactors and ionic liquid catalysts to achieve high yields and efficient production. The continuous-flow system allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Icos-5-EN-5-YL)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Dihydro derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Icos-5-EN-5-YL)naphthalene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying alkylation reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of high-performance lubricants and as an additive in various industrial formulations

Wirkmechanismus

The mechanism of action of 1-(Icos-5-EN-5-YL)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its naphthalene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical Properties of Naphthalene Derivatives

| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene | 1-(Icos-5-EN-5-YL)naphthalene (Inferred) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 128.17 | 142.20 | 142.20 | ~410.60 |

| Melting Point (°C) | 80.2 | −30.5 | 34.6 | Likely < −20 (due to alkyl chain) |

| Boiling Point (°C) | 218 | 245 | 241 | >300 (estimated) |

| Water Solubility (mg/L) | 31.7 | 25.8 | 24.7 | Negligible (<1) |

| Log Kow | 3.30 | 3.87 | 3.86 | ~12.0 (highly lipophilic) |

Key Observations :

- Lipophilicity : The icos-5-enyl chain drastically increases the log Kow compared to methylnaphthalenes, suggesting poor water solubility and high affinity for lipid-rich environments .

- Thermal Stability : The long alkyl chain reduces crystallinity, lowering the melting point relative to naphthalene. The boiling point, however, exceeds that of simpler derivatives due to increased molecular weight .

- Reactivity : The C5 double bond may render the compound susceptible to electrophilic addition or polymerization, unlike methylnaphthalenes, which primarily undergo electrophilic substitution at the aromatic ring .

Toxicological Profile

Toxicity data for 1-(Icos-5-EN-5-YL)naphthalene are unavailable, but comparisons with naphthalene and methylnaphthalenes highlight critical differences:

- Volatility : Reduced volatility (due to high molecular weight) likely minimizes inhalation risks compared to naphthalene, which is linked to hemolytic anemia and respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.